molecular formula C20H23F2N3O B6033296 N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine

N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine

Cat. No. B6033296
M. Wt: 359.4 g/mol
InChI Key: PQVDZJZNLYLYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine, commonly known as DPA or Dapiprazole, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. Dapiprazole is a piperidine derivative that acts as an alpha-adrenergic receptor antagonist, and its synthesis method, mechanism of action, physiological effects, and future directions are discussed in detail in

Mechanism of Action

Dapiprazole acts as an alpha-adrenergic receptor antagonist, specifically targeting the alpha-1 adrenergic receptors. By blocking these receptors, dapiprazole inhibits the vasoconstrictor effects of norepinephrine and other alpha-adrenergic agonists, leading to vasodilation and decreased blood pressure. Dapiprazole also inhibits the contraction of smooth muscle in the prostate and bladder, leading to the treatment of retrograde ejaculation.
Biochemical and Physiological Effects
Dapiprazole has various biochemical and physiological effects, including vasodilation, decreased blood pressure, and inhibition of smooth muscle contraction. Dapiprazole has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a role in the regulation of blood pressure and the central nervous system.

Advantages and Limitations for Lab Experiments

Dapiprazole has several advantages for lab experiments, including its specificity for alpha-1 adrenergic receptors, its ability to inhibit smooth muscle contraction, and its potential applications in various scientific research fields. However, dapiprazole also has some limitations, including its potential side effects and the need for careful dosing and monitoring.

Future Directions

There are several future directions for dapiprazole research, including its potential applications in the treatment of hypertension, prostate and bladder disorders, and central nervous system disorders. Dapiprazole may also be used in combination with other drugs to enhance its therapeutic effects and reduce its potential side effects. Further research is needed to fully understand the mechanisms of action and potential applications of dapiprazole in various scientific research fields.
Conclusion
In conclusion, dapiprazole is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. Its synthesis method, mechanism of action, physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential therapeutic applications of dapiprazole in various scientific research fields.

Synthesis Methods

Dapiprazole can be synthesized using various methods, including the reaction between 3-(dimethylamino)benzoyl chloride and 3,4-difluoroaniline in the presence of triethylamine. The reaction mixture is then refluxed in anhydrous benzene, and the resulting product is purified using column chromatography. Another method involves the reaction between 3-(dimethylamino)benzoyl chloride and 3,4-difluorophenethylamine in the presence of triethylamine, followed by purification using column chromatography.

Scientific Research Applications

Dapiprazole has been extensively studied for its potential applications in various scientific research fields, including ophthalmology, urology, and neuroscience. In ophthalmology, dapiprazole has been used as a mydriatic agent to dilate the pupil during eye examinations. In urology, dapiprazole has been used to treat retrograde ejaculation, a condition in which semen flows backward into the bladder during ejaculation. In neuroscience, dapiprazole has been used to study the role of alpha-adrenergic receptors in the regulation of blood pressure and the central nervous system.

properties

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-24(2)17-7-3-5-14(11-17)20(26)25-10-4-6-16(13-25)23-15-8-9-18(21)19(22)12-15/h3,5,7-9,11-12,16,23H,4,6,10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVDZJZNLYLYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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